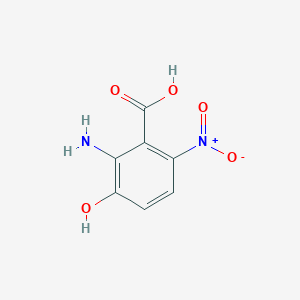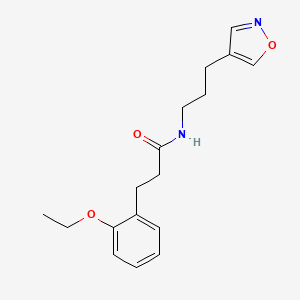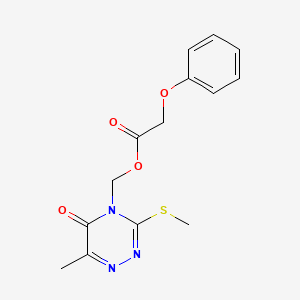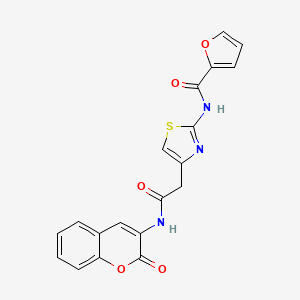![molecular formula C12H16ClN B2538464 5-Phenyl-2-azabicyclo[2.2.1]heptane;hydrochloride CAS No. 2490430-24-3](/img/structure/B2538464.png)
5-Phenyl-2-azabicyclo[2.2.1]heptane;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "5-Phenyl-2-azabicyclo[2.2.1]heptane;hydrochloride" is not directly mentioned in the provided papers. However, the papers discuss various azabicyclo[2.2.1]heptane derivatives, which are structurally related to the compound of interest. These derivatives are of significant interest in the field of drug discovery and organic synthesis due to their potential biological activities and their use as building blocks for more complex molecules .
Synthesis Analysis
The synthesis of azabicyclo[2.2.1]heptane derivatives is a topic of active research. For instance, an efficient method for synthesizing (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane from trans-4-hydroxy-l-proline has been developed, which involves the use of benzyloxycarbonyl as a protecting group and achieves a 70% overall yield . Another study describes the synthesis of 2-azabicyclo[2.2.1]heptanes with excellent enantioselectivity using a chiral phosphoric acid-catalyzed ring-opening of meso-epoxides . Additionally, substituted 3-azabicyclo[3.2.0]heptanes, which are structurally similar to the compound of interest, have been synthesized using a two-step method involving intramolecular [2+2]-photochemical cyclization .
Molecular Structure Analysis
The molecular structure of azabicyclo[2.2.1]heptane derivatives is characterized by a seven-membered ring with nitrogen incorporation. The stereochemistry of these compounds is crucial for their biological activity and further chemical transformations. For example, the synthesis of enantiomerically pure 2-azabicyclo[2.2.1]heptanes has been achieved, highlighting the importance of chiral centers in these molecules . The NMR spectra of some chiral 2-oxa-5-azabicyclo[2.2.1]heptane derivatives have been analyzed to understand the rotational barriers and conformational stability .
Chemical Reactions Analysis
Azabicyclo[2.2.1]heptane derivatives undergo various chemical reactions that are essential for their functionalization and application in drug discovery. For instance, the synthesis of 2-aminomethyl-4-phenyl-1-azabicyclo[2.2.1]heptanes involves a LiAlH4-induced reductive cyclization of aziridines, which also demonstrated moderate to good antimalarial activities . The Diels-Alder reaction has been employed as a key step in synthesizing constrained proline analogues, showcasing the versatility of these bicyclic structures in organic synthesis .
Physical and Chemical Properties Analysis
The physical and chemical properties of azabicyclo[2.2.1]heptane derivatives are influenced by their molecular structure. The presence of substituents on the bicyclic framework can significantly alter properties such as solubility, boiling point, and reactivity. For example, the introduction of a phenyl group can increase the hydrophobic character of the molecule, which may affect its biological activity and interaction with other molecules . The reactivity of these compounds can be further modified through functionalization, as seen in the synthesis of various azabicyclo[2.2.1]heptane derivatives with different substituents .
Wissenschaftliche Forschungsanwendungen
Synthetic Chemistry and Medicinal Applications
Aza-Diels-Alder Reactions in Aqueous Solution : A study by Waldmann and Braun (1991) highlighted the synthesis of methyl and ethyl 2-azabicyclo[2.2.1]heptane-3-carboxylates through Aza-Diels-Alder reactions. This synthetic approach opens pathways for creating novel compounds, potentially useful in medicinal chemistry and drug development (Waldmann & Braun, 1991).
Nicotinic Acetylcholine Receptors Targeting : Cheng et al. (2002) synthesized and evaluated a series of N-arylalkyl-substituted 7-azabicyclo[2.2.1]heptanes as potential ligands for neuronal nicotinic acetylcholine receptors. Their findings suggest that these compounds could be promising candidates for treating neurological disorders, highlighting the therapeutic potential of 5-Phenyl-2-azabicyclo[2.2.1]heptane derivatives (Cheng et al., 2002).
Prostaglandin Endoperoxide Model Compounds : Takahashi and Kishi (1988) synthesized a model compound of prostaglandin endoperoxide to mimic the bioconversion of prostaglandin into thromboxane, utilizing 5-exo-phenyl-2,3-dioxabicyclo[2.2.1]heptane. This research aids in understanding the biochemical pathways and potential therapeutic targets for cardiovascular diseases (Takahashi & Kishi, 1988).
Antimalarial Activities : Ningsanont et al. (2003) prepared derivatives of ethyl 5-phenyl-6-oxa-1-azabicyclo[3.1.0]hexane-2-carboxylate and evaluated their in vitro activity against P. falciparum, showcasing the potential of 5-Phenyl-2-azabicyclo[2.2.1]heptane derivatives in antimalarial drug development (Ningsanont et al., 2003).
Synthesis of Chiral Bicyclic Azetidine Derivatives : Barrett et al. (2002) demonstrated the conversion of (2S)-N-Benzoyl-2-azetidinecarboxylic acid into several derivatives of (5R)-1-azabicycloheptane, highlighting the synthetic versatility and potential pharmacological applications of these compounds (Barrett et al., 2002).
Safety and Hazards
Eigenschaften
IUPAC Name |
5-phenyl-2-azabicyclo[2.2.1]heptane;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N.ClH/c1-2-4-9(5-3-1)12-7-11-6-10(12)8-13-11;/h1-5,10-13H,6-8H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFTOJLOODSHEHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC(C1CN2)C3=CC=CC=C3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Phenyl-2-azabicyclo[2.2.1]heptane;hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-[3-[3-(2-Methoxyphenyl)-6-oxopyridazin-1-yl]azetidin-1-yl]-3-methyl-1H-pyrimidine-2,4-dione](/img/structure/B2538382.png)
![2-[5-(3,4-dimethoxyphenyl)-1-(furan-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl]phenol](/img/structure/B2538384.png)





![4-methoxy-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}benzamide](/img/structure/B2538392.png)


![(Z)-4-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(4-methoxyphenyl)butanamide](/img/structure/B2538398.png)


![2-[(3R,4S)-4-Hydroxypyrrolidin-3-yl]-N,N-dimethylacetamide;hydrochloride](/img/structure/B2538403.png)